5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
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Description
5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C19H15FN4O2S2 and its molecular weight is 414.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.06204624 g/mol and the complexity rating of the compound is 613. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
CCG-30167, also known as F0654-1522, AB00671242-01, or 5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione, primarily targets the RhoA transcriptional signaling pathway . The RhoA pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and proliferation .
Mode of Action
CCG-30167 acts downstream of Rho, blocking serum response factor (SRF)-driven transcription stimulated by various activators . It specifically inhibits the transcriptional activation of myocardin-related transcription factor A (MRTF-A), a critical factor for epithelial–mesenchymal transition .
Biochemical Pathways
The compound affects the Rho/SRF pathway, which is involved in several cellular functions. Inhibition of this pathway by CCG-30167 can suppress pathological processes such as cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .
Result of Action
CCG-30167 has been shown to inhibit the cellular events triggered by MRTF-A activation, including serum response factor-mediated gene expression and cell migration . It also blocks the serum-induced nuclear import of MRTF-A . These effects can lead to the suppression of pathological processes such as cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .
Properties
IUPAC Name |
5-[(2-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S2/c1-23-16-14(18(25)24(2)19(23)26)17(22-15(21-16)13-8-5-9-27-13)28-10-11-6-3-4-7-12(11)20/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGRHZVUGCFICB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CS3)SCC4=CC=CC=C4F)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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